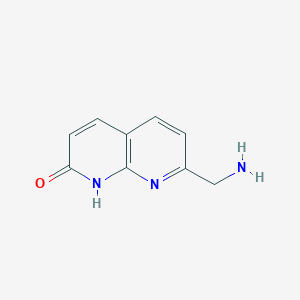
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as carbamates. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane-1-carboxylic acid and tert-butyl carbamate.
Formation of Intermediate: The carboxylic acid group is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Amidation Reaction: The active ester intermediate then reacts with tert-butyl carbamate to form the desired carbamate product.
Esterification: Finally, the esterification of the carboxylate group with ethanol in the presence of a catalyst such as sulfuric acid yields this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles such as amines or alcohols to form new derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Hydrolysis: Cyclohexane-1-carboxylic acid and tert-butylamine.
Reduction: Cyclohexane-1-methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparaison Avec Des Composés Similaires
Ethyl (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can be compared with other carbamate compounds such as:
Ethyl (1S,2R)-2-((benzyloxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group instead of a tert-butoxycarbonyl (Boc) group.
Ethyl (1S,2R)-2-((methoxycarbonyl)amino)cyclohexane-1-carboxylate: Similar structure but with a methoxycarbonyl (Moc) protecting group.
Uniqueness: The uniqueness of this compound lies in its tert-butoxycarbonyl (Boc) protecting group, which offers stability under basic conditions and can be easily removed under mild acidic conditions. This makes it a valuable tool in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C14H25NO4 |
|---|---|
Poids moléculaire |
271.35 g/mol |
Nom IUPAC |
ethyl (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m0/s1 |
Clé InChI |
AULQPQMOKYESIY-WDEREUQCSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1CCCC[C@H]1NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


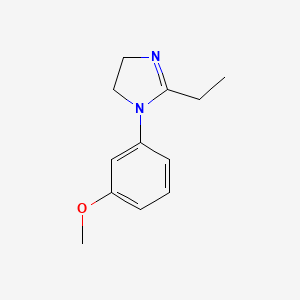

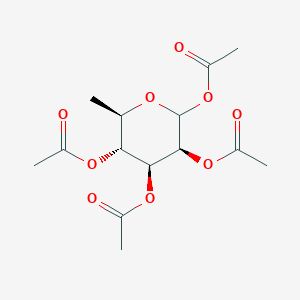

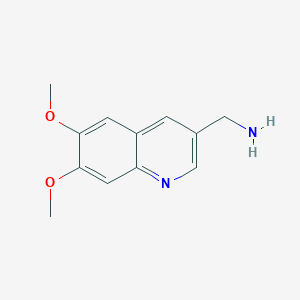
![Methyl 3-chloroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B12833923.png)
![2-Ethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12833927.png)
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
![2-Chloro-5,6-dihydro-8h-imidazo[2,1-c][1,4]oxazine](/img/structure/B12833953.png)

![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
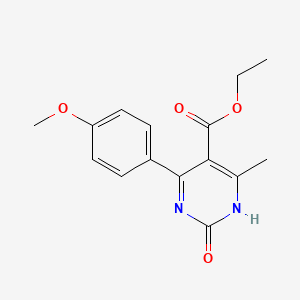
![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
